Benzyl bromide
Description
Structure
3D Structure
Properties
IUPAC Name |
bromomethylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
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InChI Key |
AGEZXYOZHKGVCM-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)CBr | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Record name | BENZYL BROMIDE | |
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DSSTOX Substance ID |
DTXSID8024658 | |
| Record name | alpha-Bromotoluene | |
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Molecular Weight |
171.03 g/mol | |
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Physical Description |
Benzyl bromide appears as a colorless liquid with an agreeable odor. Toxic by inhalation and by skin absorption. It is slightly soluble in water and denser than water (density 1.44 g / cm3 (Aldrich)). A lachrymator. Corrosive to metals and tissue., Light brown, clear, liquid with an unpleasant odor; Melting point = -3 to -1 deg C; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR. | |
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Boiling Point |
388 to 390 °F at 760 mmHg (NTP, 1992), 191 °C, 198-199 °C | |
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Flash Point |
188 °F (NTP, 1992), 79 °C, 86 °C (187 °F) - closed cup, 79 °C (closed cup), 79 °C c.c. | |
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Solubility |
Reaction (NTP, 1992), Miscible in ethanol and ether; soluble in carbon tetrachloride, Sol in benzene, Solubility in water: reaction | |
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Density |
1.441 at 71.6 °F (USCG, 1999) - Denser than water; will sink, 1.4380 at 20 °C, Relative density (water = 1): 1.438 | |
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Vapor Density |
5.8 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.8 (Air = 1), Relative vapor density (air = 1): 5.9 | |
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Vapor Pressure |
1 mmHg at 90 °F (NTP, 1992), 0.39 [mmHg], VP: 100 Pa at 25.4 °C; 1 kPa at 66.8 °C; 10 kPa at 121.7 °C; 100 kPa at 198.3 °C, 0.450 mm Hg at 25 °C, Vapor pressure, Pa at 32.2 °C: 133 | |
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Impurities |
Mixt of benzyl bromide (technical prod contained o- and p-bromotoluene contaminants). | |
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Color/Form |
Clear, refractive liquid, Colorless to yellow liquid, Lacrimatory liquid | |
CAS No. |
100-39-0 | |
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Melting Point |
27 to 30 °F (NTP, 1992), -1.5 °C, -4.0 °C | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl bromide can be synthesized through the bromination of toluene under conditions suitable for free radical halogenation. This process typically involves the use of bromine (Br₂) and a catalyst such as iron or aluminum bromide . Another method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide .
Industrial Production Methods: In industrial settings, this compound is often produced by the bromination of toluene using bromine and a catalyst. The reaction is carried out in a continuous-flow reactor to optimize efficiency and yield .
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile.
Oxidation: this compound can be oxidized to benzaldehyde or benzoic acid under specific conditions.
Reduction: It can be reduced to toluene using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium iodide (NaI) in acetone is often used to generate benzyl iodide in situ, which is more reactive.
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions is used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is used for reduction reactions.
Major Products:
Nucleophilic Substitution: Benzyl alcohol, benzyl ethers, and benzyl amines.
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Toluene.
Scientific Research Applications
Organic Synthesis
Benzyl bromide is primarily utilized as a benzylation reagent in organic synthesis. It introduces benzyl groups into various substrates, making it an essential compound in the development of pharmaceuticals, agrochemicals, and fine chemicals.
Benzylation Reactions
- Mechanism : this compound acts as an electrophile, reacting with nucleophiles (e.g., alcohols, amines) to form benzyl ethers or amines.
- Example : In the synthesis of benzyl alcohol from phenol, this compound is reacted under basic conditions.
Protecting Groups
This compound is also used to protect alcohols and carboxylic acids during multi-step syntheses. The benzyl group can be removed later through hydrogenation or cleavage with strong acids.
Fluorinated Benzyl Bromides
Recent advancements have introduced the use of this compound derivatives in the synthesis of fluorinated compounds . A notable method involves photoinduced atom transfer radical addition (ATRA) to styrenes, yielding fluorinated benzyl bromides that can be further functionalized.
| Compound Type | Synthesis Method | Yield |
|---|---|---|
| Fluorinated Benzyl Bromides | ATRA with low photocatalyst loading | Up to 95% |
This method demonstrates the versatility of benzyl bromides in generating complex molecules relevant to medicinal chemistry and material science .
Pharmaceutical Applications
This compound serves as a precursor for various pharmaceuticals. Its ability to introduce benzyl groups makes it valuable for synthesizing compounds with therapeutic properties.
Case Study: Synthesis of Anticancer Agents
- Researchers have utilized this compound in developing novel anticancer agents by attaching benzyl moieties to active pharmaceutical ingredients (APIs), enhancing their biological activity and selectivity .
Industrial Applications
This compound is employed in the manufacture of several industrial products:
- Foaming Agents : Used in producing foams for insulation and packaging.
- Preservatives : Acts as a preservative in yeast production due to its antimicrobial properties .
Analytical Chemistry
In analytical chemistry, this compound is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of various compounds, including pesticides and environmental pollutants.
Mechanism of Action
Benzyl bromide acts as an alkylating agent due to the presence of the bromomethyl group. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond . This reactivity is utilized in various synthetic pathways to introduce benzyl groups into target molecules.
Comparison with Similar Compounds
Allyl Bromide (C₃H₅Br)
Molecular Weight : 120.98 g/mol.
Physical Properties : Volatile liquid with a sharp odor.
Key Differences : Allyl bromide’s lower bond dissociation energy facilitates faster homolytic cleavage, making it more reactive in radical reactions. However, this compound’s resonance stabilization enhances its electrophilic substitution efficiency .
Benzoyl Bromide (C₇H₅BrO)
Molecular Weight : 185.02 g/mol.
Physical Properties : Colorless fuming liquid.
Key Differences : Benzoyl bromide’s electron-withdrawing carbonyl group increases electrophilicity, making it more reactive toward nucleophiles like amines compared to this compound .
2-(4-Benzyloxyphenoxy)ethyl Bromide (C₁₅H₁₅BrO₂)
Molecular Weight : 307.18 g/mol.
Physical Properties : Solid used in pharmaceutical intermediates .
Key Differences : The ether linkages in the latter reduce reactivity compared to this compound, directing its use toward niche synthetic pathways .
Benzalkonium Bromide (C₂₂H₄₂BrN)
Molecular Weight : 384.49 g/mol.
Physical Properties : Crystalline solid.
Key Differences : Benzalkonium bromide’s quaternary ammonium structure imparts antimicrobial properties, unlike this compound’s alkylating function .
Table 1. Comparative Overview of Key Properties
Biological Activity
Benzyl bromide (C₇H₇Br) is an organic compound that has garnered attention for its biological activity, particularly in the fields of antibacterial and antifungal research. This article explores the biological properties of this compound, focusing on its efficacy against various pathogens, mechanisms of action, and potential applications in drug discovery.
Overview of Biological Activity
This compound exhibits notable antibacterial and antifungal properties. Studies have demonstrated that its derivatives show significant activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The compound's mechanism of action is primarily attributed to its ability to disrupt cellular processes in microorganisms.
Antibacterial Activity
Research has shown that this compound derivatives possess strong antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate varying degrees of effectiveness:
| Bacterial Strain | MIC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|
| Staphylococcus aureus | 1 | 10-17 |
| Streptococcus pyogenes | 0.5 | 15 |
| Enterococcus faecalis | 2 | 8-9 |
| Escherichia coli | 2 | 7 |
| Klebsiella pneumoniae | 2 | 7 |
| Salmonella typhi | 2 | 7 |
This compound derivatives (1a and 1c) were particularly effective against Gram-positive strains such as S. aureus, S. pyogenes, and E. faecalis . However, their activity against Gram-negative bacteria was moderate, indicating a selective efficacy that could be harnessed in therapeutic applications.
Antifungal Activity
In addition to its antibacterial properties, this compound exhibits strong antifungal activity. The compound has been tested against various fungi, including Candida albicans and Aspergillus niger. The results indicate:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 1 |
| Aspergillus niger | 2 |
These findings suggest that this compound could be a valuable candidate for developing antifungal agents, particularly in light of increasing resistance to conventional antifungal therapies .
The biological activity of this compound is believed to stem from its ability to interfere with microbial cell membranes and metabolic pathways. The disruption of cell wall synthesis and inhibition of essential enzymatic functions are key mechanisms through which this compound exerts its effects on bacterial and fungal cells.
Case Studies
Several studies have investigated the potential applications of this compound in drug development:
- Antimicrobial Drug Discovery : A study highlighted the synthesis of various this compound derivatives and their evaluation against clinical isolates. The results indicated that these compounds could serve as lead candidates for new antimicrobial agents .
- Photoredox Reactions : Research into the photochemical properties of this compound has revealed its utility in synthesizing fluorinated derivatives with enhanced biological activities, demonstrating the compound's versatility in medicinal chemistry .
- Polymer Chemistry Applications : this compound has also been functionalized into polymeric systems, showcasing its potential in creating materials with antimicrobial properties .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Benzyl bromide undergoes both Sₙ1 and Sₙ2 mechanisms, with the former favored due to resonance stabilization of the intermediate benzyl carbocation.
Sₙ1 Mechanism with Methanol
Reaction with CH₃OH yields benzyl methyl ether (C₆H₅CH₂OCH₃):
Mechanism :
-
Homolytic cleavage of the C–Br bond generates a resonance-stabilized benzyl carbocation.
Why Sₙ1 Dominates :
Self-Reaction of Benzyl Radicals
Pyrolysis of this compound generates benzyl radicals (C₇H₇- ), which dimerize to form polycyclic aromatic hydrocarbons (PAHs):
Benzylic Bromination
Using N-bromosuccinimide (NBS) or Br₂ under light/heat:
-
Selective bromination at the benzylic position due to weaker C–H bonds (89 kcal/mol) .
-
Example: Visible light-induced C–H bromination of benzyl boronic esters .
Homologation with Diazo Compounds
This compound reacts with diazo derivatives (e.g., benzyl 2-diazobutanoate) in the presence of SnBr₄ to form benzylic quaternary centers:
| Diazo Compound | Product | Yield (%) |
|---|---|---|
| CF₃-substituted | 3a | 75 |
| Ethyl ester | 3b | 68 |
| Nitrile | 3e | 62 |
Mechanism :
-
Sₙ1 displacement generates a carbocation.
-
Diazocompound insertion forms a phenonium ion intermediate.
Hydrolysis and Solvolysis
This compound hydrolyzes slowly in water, producing HBr and benzyl alcohol:
Menschutkin Reaction
With 1,2-dimethylimidazole:
Grignard Reagent Formation
Reaction with magnesium yields benzylmagnesium bromide, though side reactions (e.g., Wurtz coupling) may occur .
Polymerization and Stability
-
Risk : Explosive polymerization occurs with metals (except Ni/Pb) or molecular sieves, releasing HBr .
-
Storage : Requires inert conditions and avoidance of moisture .
Oxidation and Functionalization
While direct oxidation of this compound is rare, its derivatives (e.g., benzyl alcohol) undergo benzylic oxidation to ketones or aldehydes using KMnO₄ .
Table 1: Homologation Reaction Yields
| Entry | Substituent (R) | Product | Yield (%) |
|---|---|---|---|
| 1 | CF₃ | 3a | 75 |
| 2 | CO₂Et | 3b | 68 |
| 3 | CN | 3e | 62 |
Table 2: Hazardous Reactivity
| Reactant | Outcome |
|---|---|
| H₂O | Slow hydrolysis to HBr |
| Mg | Violent reaction, HBr release |
| Strong oxidizers | Explosive decomposition |
Q & A
Q. Stability Data :
| Condition | Degradation Rate (25°C) | Major Byproducts |
|---|---|---|
| Dry/N₂ atmosphere | <1% per month | None |
| Humid (RH >60%) | ~5% per week | Benzyl alcohol, HBr |
| Steel container | Rapid H₂ generation | H₂ (explosive above 4%) |
How can researchers troubleshoot low yields in this compound-mediated alkylation?
Advanced Research Question
Common issues and solutions:
- Incomplete substitution : Ensure stoichiometric base (e.g., NaH) to deprotonate nucleophiles. Use anhydrous solvents (e.g., THF) to prevent hydrolysis .
- Byproduct formation : Add stabilizers (e.g., propylene oxide) to inhibit radical side reactions .
- Scale-up challenges : Optimize mixing efficiency and cooling to manage exothermic reactions.
Case Study : In silacrown ether-catalyzed cyanide substitutions, this compound achieves 100% yield in 16 hours vs. 29% without catalyst .
What analytical techniques are optimal for characterizing this compound and its derivatives?
Q. Methodological Guidance
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
